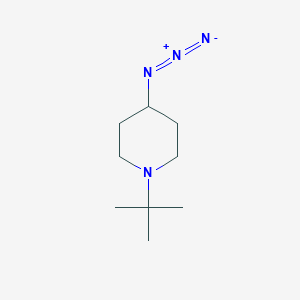

4-Azido-1-tert-butylpiperidine

CAS No.: 1258956-25-0

Cat. No.: VC2609650

Molecular Formula: C9H18N4

Molecular Weight: 182.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1258956-25-0 |

|---|---|

| Molecular Formula | C9H18N4 |

| Molecular Weight | 182.27 g/mol |

| IUPAC Name | 4-azido-1-tert-butylpiperidine |

| Standard InChI | InChI=1S/C9H18N4/c1-9(2,3)13-6-4-8(5-7-13)11-12-10/h8H,4-7H2,1-3H3 |

| Standard InChI Key | UVLMTUKDSKFWHX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)N1CCC(CC1)N=[N+]=[N-] |

| Canonical SMILES | CC(C)(C)N1CCC(CC1)N=[N+]=[N-] |

Introduction

Chemical Properties and Structure

4-Azido-1-tert-butylpiperidine exhibits specific chemical properties that make it suitable for various applications in organic synthesis and medicinal chemistry. Its structure contains a six-membered piperidine heterocycle with strategically positioned functional groups.

Molecular Information

The basic molecular information for 4-Azido-1-tert-butylpiperidine is summarized in the following table:

| Parameter | Information |

|---|---|

| Chemical Name | 4-Azido-1-tert-butylpiperidine |

| CAS Number | 1258956-25-0 |

| Molecular Formula | C₉H₁₈N₄ |

| Molecular Weight | 182.27 g/mol |

| Classification | Azides, Piperidines |

Structural Characteristics

4-Azido-1-tert-butylpiperidine features a six-membered piperidine ring with nitrogen as the heteroatom. The compound has two key substituents: a tert-butyl group attached to the piperidine nitrogen (N1 position) and an azido group (-N₃) at the 4-position of the ring. This structural arrangement creates a molecule with both hydrophobic character (contributed by the tert-butyl group) and a reactive functional handle (the azido group).

The tert-butyl substituent on the piperidine nitrogen serves as a protecting group and contributes to the compound's steric properties, while the azido group at the 4-position provides a site for various chemical transformations, particularly click chemistry reactions.

Chemical Reactivity

The chemical reactivity of 4-Azido-1-tert-butylpiperidine is largely dominated by the azido functional group, which serves as a versatile handle for further transformations.

Click Chemistry

The azido group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are a prime example of "click chemistry." This reaction allows for the facile formation of 1,2,3-triazoles when the compound reacts with terminal alkynes .

This click chemistry approach has significant utility in:

-

Drug discovery and development

-

Chemical biology

-

Materials science

-

Bioconjugation applications

Reduction to Amines

The azido group can be readily reduced to the corresponding amine through various reducing agents such as:

-

Lithium aluminum hydride (LiAlH₄)

-

Triphenylphosphine (PPh₃) followed by hydrolysis (Staudinger reduction)

-

Catalytic hydrogenation (H₂, Pd/C)

This transformation provides access to 4-amino-1-tert-butylpiperidine derivatives, which can be further functionalized.

Thermal and Photochemical Reactions

Azides can undergo thermal or photochemical decomposition to form reactive nitrene intermediates, which can insert into C-H bonds or undergo addition to unsaturated systems. These properties might be exploited in photoaffinity labeling applications or certain synthetic methodologies.

Applications

4-Azido-1-tert-butylpiperidine has found applications across multiple scientific domains due to its unique structural features and chemical reactivity.

Medicinal Chemistry

In medicinal chemistry, 4-Azido-1-tert-butylpiperidine serves as an important building block and intermediate in the development of bioactive compounds:

-

Anticancer Agents: Derivatives of this compound have shown enhanced cytotoxicity against cancer cells, making them candidates for anticancer drug development.

-

Neurodegenerative Disease Treatment: The compound and its derivatives have been explored in developing treatments for Alzheimer's disease, particularly through their ability to inhibit enzymes implicated in neurodegenerative processes.

-

Pharmaceutical Intermediates: The azido functionality provides a convenient handle for further elaboration into complex pharmaceutical agents through click chemistry and other transformations .

Materials Science

In materials science, 4-Azido-1-tert-butylpiperidine contributes to the development of advanced functional materials:

-

Polymer Synthesis: The compound facilitates the synthesis of advanced polymers through click chemistry. The azido group enables the formation of stable triazole linkages, which are particularly useful in creating specialized polymeric materials.

-

Drug Delivery Systems: Polymers derived from or incorporating this compound have applications in drug delivery systems, where the unique structural properties can contribute to controlled release profiles.

-

Tissue Engineering: Materials derived from azide-containing building blocks like 4-Azido-1-tert-butylpiperidine can be used in the development of scaffolds for tissue engineering applications.

Bioconjugation Techniques

The azido functionality makes 4-Azido-1-tert-butylpiperidine valuable in bioconjugation, where it enables the selective modification of biomolecules:

-

Protein Labeling: The compound allows for selective attachment of functional groups or labels to proteins through bioorthogonal chemistry.

-

Nucleic Acid Modification: Similar approaches can be applied to modify nucleic acids with minimal disruption to their biological functions.

-

Diagnostic Tool Development: The bioconjugation capabilities facilitate the development of diagnostic tools that rely on the specific labeling of biological targets.

Related Compounds

Several structural analogs of 4-Azido-1-tert-butylpiperidine have been documented in the chemical literature, providing context for understanding its properties and applications.

Structural Analogs

Notable related compounds include:

-

Tert-butyl 4-azidopiperidine-1-carboxylate: This compound features a carbamate protecting group (Boc) instead of a direct tert-butyl substitution on the piperidine nitrogen. It has the molecular formula C₁₀H₁₈N₄O₂ and a molecular weight of 226.28 g/mol. This compound serves as a protected intermediate in various synthetic schemes .

-

3-Azido-4-oxo-piperidine-1-carboxylic acid tert-butyl ester: This analog contains both an azido group and a ketone functionality, providing additional reactive sites. It has the molecular formula C₁₀H₁₆N₄O₃ and a molecular weight of 240.26 g/mol .

-

1-tert-butyl-1H-1,2,3-triazole derivatives: These represent products that can be formed when 4-Azido-1-tert-butylpiperidine undergoes click chemistry reactions with alkynes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume